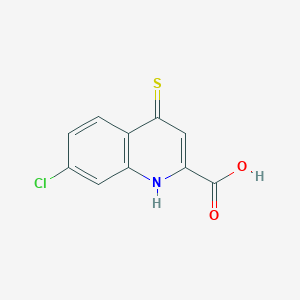

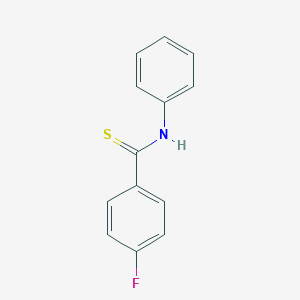

4-fluoro-N-phenylbenzenecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-phenylbenzenecarbothioamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to a class of chemicals known as designer drugs, which are created in a laboratory to mimic the effects of illegal drugs such as marijuana. Despite being relatively new to the market, 4F-ADB has already gained a reputation as a dangerous and unpredictable substance, leading to its classification as a Schedule I controlled substance in the United States.

Mécanisme D'action

Like other synthetic cannabinoids, 4-fluoro-N-phenylbenzenecarbothioamide works by binding to cannabinoid receptors in the brain. These receptors are part of the endocannabinoid system, which plays a role in regulating mood, appetite, and other physiological processes. By binding to these receptors, 4-fluoro-N-phenylbenzenecarbothioamide can produce a range of effects, including euphoria, relaxation, and altered perception.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 4-fluoro-N-phenylbenzenecarbothioamide are still not fully understood, but research has shown that it can have a range of effects on the body. In addition to its psychoactive effects, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-fluoro-N-phenylbenzenecarbothioamide in lab experiments is its potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses than would be required with other compounds. However, its unpredictable effects and potential for harm make it a risky substance to work with, and researchers must take appropriate safety precautions when handling it.

Orientations Futures

There are many potential future directions for research on 4-fluoro-N-phenylbenzenecarbothioamide and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific cannabinoid receptors, potentially leading to the development of new treatments for a range of conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other physiological systems, which could help to inform public health policies and interventions.

Méthodes De Synthèse

The synthesis of 4-fluoro-N-phenylbenzenecarbothioamide is a complex process that requires specialized knowledge and equipment. The most common method involves the reaction of 4-fluoroaniline with thionyl chloride to produce 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N-phenyl-2-thiourea in the presence of a base to produce 4-fluoro-N-phenylbenzenecarbothioamide.

Applications De Recherche Scientifique

Despite its reputation as a dangerous drug, 4-fluoro-N-phenylbenzenecarbothioamide has attracted the attention of researchers due to its potent psychoactive effects. It has been used in a variety of scientific studies to investigate the mechanisms of action of synthetic cannabinoids and their effects on the brain. One study published in the journal Psychopharmacology found that 4-fluoro-N-phenylbenzenecarbothioamide was more potent than THC, the active ingredient in marijuana, in producing psychoactive effects in mice.

Propriétés

Numéro CAS |

1629-19-2 |

|---|---|

Nom du produit |

4-fluoro-N-phenylbenzenecarbothioamide |

Formule moléculaire |

C13H10FNS |

Poids moléculaire |

231.29 g/mol |

Nom IUPAC |

4-fluoro-N-phenylbenzenecarbothioamide |

InChI |

InChI=1S/C13H10FNS/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |

Clé InChI |

LQKYDGGOSBFZDI-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)S |

SMILES |

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |

SMILES canonique |

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)F |

Autres numéros CAS |

1629-19-2 |

Synonymes |

4-fluoro-N-phenyl-benzenecarbothioamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)